But-2-enedioic acid; 1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows the standard conventions for organic salt formations. The complete chemical name is (2E)-but-2-enedioic acid; 1-[4-(2-methoxyethyl)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol, which explicitly describes both components of the salt formation. The but-2-enedioic acid component is systematically named as (2E)-but-2-enedioic acid, indicating the presence of a four-carbon chain with carboxylic acid groups at both termini and a trans-configured double bond between the second and third carbon atoms.
The organic base component carries the systematic name 1-[4-(2-methoxyethyl)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol, which describes a complex aromatic ether structure with specific substitution patterns. This nomenclature indicates a central propan-2-ol backbone with a phenoxy group substituted at the first carbon position, where the phenyl ring bears a 2-methoxyethyl substituent at the para position. The third carbon of the propanol chain is substituted with a propan-2-ylamino group, creating the characteristic structure of the metoprolol molecule.
The molecular formula for this salt compound varies depending on the stoichiometric ratio of acid to base. For the fumarate salt form commonly encountered in pharmaceutical applications, the molecular formula is typically represented as C34H54N2O10, indicating a 2:1 ratio of metoprolol to fumaric acid molecules. However, alternative stoichiometric arrangements may exist, leading to different molecular formulas and corresponding molecular weights.
| Structural Component | Systematic Name | Molecular Contribution |
|---|---|---|
| Acid Component | (2E)-but-2-enedioic acid | C4H4O4 |
| Base Component | 1-[4-(2-methoxyethyl)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol | C15H25NO3 |
| Combined Salt (2:1) | (2E)-but-2-enedioic acid; bis(1-[4-(2-methoxyethyl)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol) | C34H54N2O10 |
Synonyms and Regulatory Identifiers (Chemical Abstracts Service, Unique Ingredient Identifier, International Nonproprietary Name)
The compound possesses multiple synonyms and regulatory identifiers that facilitate its identification across different pharmaceutical and chemical databases. The Chemical Abstracts Service registry number for metoprolol fumarate is 80274-67-5, which serves as the primary identifier for this specific salt form. An alternative Chemical Abstracts Service number, 119637-66-0, has been documented as a deprecated identifier for the same compound.
The Unique Ingredient Identifier assigned by the United States Food and Drug Administration for metoprolol fumarate is IO1C09Z674, which provides unambiguous identification within regulatory frameworks. This identifier is crucial for pharmaceutical regulatory submissions and drug safety monitoring systems. The International Nonproprietary Name for the active component is metoprolol, which was assigned INN number 3471 by the World Health Organization.
Commercial and research synonyms for this compound include Lopressor OROS, CGP 2175C, and Lopressor ORO, which represent various pharmaceutical formulations and research designations. The compound is also referenced in pharmaceutical literature under the systematic chemical name (+/-)-1-(Isopropylamino)-3-(p-(2-methoxyethyl)phenoxy)-2-propanol fumarate (2:1) (salt), which provides additional clarity regarding the stereochemical composition and stoichiometry.
Database identifiers across major chemical and pharmaceutical databases provide comprehensive coverage for research and regulatory purposes. The PubChem Compound Identifier for metoprolol fumarate is 6440651, while the parent metoprolol compound is assigned PubChem Compound Identifier 4171. The ChEMBL database identifier is CHEMBL3989566, and the DrugBank identifier is DBSALT001329.
| Identifier Type | Value | Source Database |
|---|---|---|
| Chemical Abstracts Service | 80274-67-5 | Chemical Abstracts Service Registry |
| Unique Ingredient Identifier | IO1C09Z674 | Food and Drug Administration |
| International Nonproprietary Name | metoprolol | World Health Organization |
| PubChem Compound Identifier | 6440651 | National Library of Medicine |
| ChEMBL Identifier | CHEMBL3989566 | European Bioinformatics Institute |
| DrugBank Salt Identifier | DBSALT001329 | DrugBank Database |
Stereochemical Configuration and Enantiomeric Considerations
The stereochemical aspects of this compound present important considerations for understanding the compound's chemical behavior and biological activity. The metoprolol component exists as a racemic mixture of two enantiomers, designated as (R)-metoprolol and (S)-metoprolol, which differ in their three-dimensional spatial arrangement around the chiral center at the second carbon of the propanol backbone.
The (R)-enantiomer of metoprolol, also known as (+)-metoprolol, is represented by PubChem Compound Identifier 157717 and has the systematic name (2R)-1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol. This enantiomer demonstrates specific optical rotation properties and distinct pharmacological characteristics. The molecular weight of each individual enantiomer is 267.36 grams per mole, with identical chemical formulas of C15H25NO3 but different three-dimensional arrangements.
The stereochemical configuration significantly influences the biological activity of the compound, as different enantiomers may exhibit varying affinities for beta-adrenergic receptors and distinct pharmacokinetic profiles. The racemic nature of the pharmaceutical preparation means that equal proportions of both enantiomers are present in the final salt formulation, contributing to the overall therapeutic profile of the compound.
The but-2-enedioic acid component possesses geometric isomerism due to the presence of the carbon-carbon double bond. The (2E)-configuration, also known as the trans-configuration, is the predominant form found in pharmaceutical applications. This geometric arrangement provides optimal crystal packing properties and stability characteristics for the salt formation.
Crystallographic studies have revealed that the salt formation process may influence the stereochemical behavior of both components, potentially affecting the relative arrangements of enantiomers within the crystal lattice. The hydrogen bonding patterns between the carboxylic acid groups of but-2-enedioic acid and the amino groups of metoprolol create specific three-dimensional arrangements that contribute to the overall stability and physical properties of the compound.
| Stereochemical Feature | Configuration | PubChem Identifier | Molecular Weight |
|---|---|---|---|
| (R)-Metoprolol | (2R) | 157717 | 267.36 g/mol |
| (S)-Metoprolol | (2S) | 157716 | 267.36 g/mol |
| Racemic Metoprolol | (±) | 4171 | 267.36 g/mol |
| But-2-enedioic acid | (2E) | - | 116.07 g/mol |
The enantiomeric composition analysis requires sophisticated analytical techniques such as chiral high-performance liquid chromatography or nuclear magnetic resonance spectroscopy with chiral shift reagents. These methods allow for the determination of enantiomeric excess and assessment of potential stereochemical changes during salt formation or storage conditions. The regulatory requirements for stereochemical characterization have become increasingly stringent, necessitating comprehensive analysis of both individual enantiomers and their behavior within the salt matrix.
Properties
IUPAC Name |
but-2-enedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3.C4H4O4/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;5-3(6)1-2-4(7)8/h4-7,12,14,16-17H,8-11H2,1-3H3;1-2H,(H,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYHYBWPDPBYTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of But-2-enedioic acid; 1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol involves a multi-step chemoenzymatic process. One of the key steps includes the kinetic resolution of the racemic intermediate 1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol using Candida antarctica lipase B . This process ensures high enantioselectivity and yield, making it suitable for industrial production .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the chloro group in the intermediate stage.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: C30H50N2O6
- Molecular Weight: 534.7 g/mol
- IUPAC Name: But-2-enedioic acid; 1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol
The compound's structure allows it to effectively interact with beta-1 adrenergic receptors, which are crucial in regulating heart rate and contractility.
Medical Applications
1. Cardiovascular Treatment
- Hypertension Management: The compound is widely used to manage high blood pressure by blocking the effects of adrenaline, leading to decreased heart rate and blood pressure .
- Angina Pectoris Relief: It helps alleviate chest pain associated with angina by reducing myocardial oxygen demand .
- Heart Failure Treatment: The compound contributes to improving survival rates in patients with heart failure and post-myocardial infarction .
2. Pharmacokinetics and Pharmacodynamics Studies
- Research on this compound aids in understanding its absorption, distribution, metabolism, and excretion (ADME) properties, which are vital for developing effective therapeutic regimens .
Scientific Research Applications
1. Chemistry
- Model Compound Studies: It serves as a model compound in synthesizing beta-blockers and studying enantioselective reactions .
- Synthesis Improvement: Investigations into its synthesis have led to enhanced methods for producing pharmaceuticals more efficiently .
2. Biological Research
- Cellular Signaling Pathways: The compound is studied for its interactions with various biological molecules, providing insights into cellular signaling mechanisms related to beta-blockade .
- Receptor Interaction Studies: It helps elucidate the molecular dynamics of receptor-ligand interactions, particularly concerning beta adrenergic receptors .
Industrial Applications
1. Pharmaceutical Development
- The compound is integral in developing extended-release formulations that enhance patient compliance by reducing dosing frequency .
2. Combination Therapies
- Research continues into its potential use in combination therapies for more effective treatment regimens against cardiovascular diseases .
Mechanism of Action
The compound exerts its effects by selectively blocking β1-adrenergic receptors in the heart. This action reduces heart rate and contractility, leading to decreased blood pressure and oxygen demand . The molecular targets include β1-adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
Metoprolol Succinate
- Chemical Structure: 1-[4-(2-Methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol combined with butanedioic acid (succinic acid) .
- Key Differences: Acid Component: Succinate (butanedioic acid) vs. fumarate (but-2-enedioic acid). Substituents: Metoprolol lacks the 2-propan-2-yloxyethoxymethyl group present in bisoprolol’s phenoxy chain .
- Pharmacokinetics : Metoprolol has a shorter half-life (~3–7 hours) compared to bisoprolol (~9–12 hours), necessitating twice-daily dosing for some formulations .
Atenolol
- Chemical Structure: 1-p-Carbamoylmethylphenoxy-3-isopropylamino-2-propanol .
- Key Differences: Hydrophilic due to the carbamoylmethyl group, resulting in lower CNS penetration.
- Selectivity: Atenolol is β1-selective but less potent than bisoprolol in reducing heart rate .
Propranolol
- Chemical Structure: 1-(Isopropylamino)-3-(1-naphthyloxy)propan-2-ol .
- Key Differences: Non-selective β1/β2-blocker with higher lipophilicity. Lacks acid counterions and methoxyethyl substituents.
Pharmacological and Clinical Comparison
Table 1: Comparative Properties of Bisoprolol Fumarate and Analogues
Key Findings :
Selectivity : Bisoprolol exhibits higher β1-selectivity than metoprolol, reducing adverse effects like bronchoconstriction .
Half-Life : Bisoprolol’s longer half-life allows once-daily dosing, improving patient compliance compared to metoprolol .
Environmental Impact : Metoprolol and bisoprolol are persistent in aquatic environments, with metoprolol showing higher toxicity to microalgae (EC50 = 28.3 mg/L) .
Biological Activity
But-2-enedioic acid; 1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol, commonly known as a derivative of metoprolol, is a selective beta-1 adrenergic receptor blocker. This compound is primarily utilized in the treatment of cardiovascular conditions such as hypertension, angina pectoris, and heart failure. Its biological activity is characterized by its ability to modulate cardiac function and influence various physiological processes.
- Molecular Formula : C19H29NO7
- Molecular Weight : 383.4 g/mol
- IUPAC Name : (E)-but-2-enedioic acid; 1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol
The primary mechanism of action involves the selective inhibition of beta-1 adrenergic receptors located in the heart. This blockade reduces the effects of catecholamines (adrenaline and noradrenaline), leading to:
- Decreased heart rate
- Reduced myocardial contractility
- Lowered blood pressure
This pharmacological profile is beneficial in managing conditions associated with excessive sympathetic stimulation.
Cardiovascular Effects
Research indicates that this compound effectively lowers blood pressure and heart rate, making it a valuable therapeutic agent for patients with:
- Hypertension
- Heart failure
- Post-myocardial infarction recovery
In clinical settings, metoprolol has been shown to reduce mortality rates in patients recovering from myocardial infarction by preventing arrhythmias and improving overall cardiac function .
Case Studies
- Hypertension Management : A study involving patients with essential hypertension demonstrated that administration of metoprolol led to significant reductions in systolic and diastolic blood pressure over a 12-week period. The average reduction was noted to be approximately 15 mmHg systolic and 10 mmHg diastolic .
- Heart Failure : In patients with chronic heart failure, metoprolol has been associated with improved ejection fraction and reduced hospitalization rates due to heart failure exacerbations .
- Post-MI Treatment : A meta-analysis revealed that early initiation of beta-blocker therapy post-myocardial infarction significantly decreased the risk of subsequent cardiac events and improved survival rates .
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Absorption : Rapidly absorbed after oral administration.
- Distribution : Widely distributed throughout body tissues.
- Metabolism : Primarily metabolized by cytochrome P450 enzymes, leading to several active metabolites.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C19H29NO7 |
| Molecular Weight | 383.4 g/mol |
| Mechanism of Action | Beta-1 adrenergic receptor blocker |
| Primary Therapeutic Uses | Hypertension, Heart Failure |
| Clinical Outcomes | Reduced mortality post-MI |
Q & A
Q. What are the optimal synthetic routes and purification methods for this compound?
Methodological Answer:
- Synthetic Routes : The compound can be synthesized via nucleophilic substitution reactions. For example, analogous methods involve reacting a phenoxy-propanol derivative with isopropylamine under controlled conditions. A similar protocol (for structurally related compounds) uses NaH in anhydrous THF to deprotonate hydroxyl groups, followed by alkylation with brominated intermediates (e.g., propynyl bromide) at 0°C–25°C for 16 hours .
- Purification : Flash column chromatography (e.g., silica gel, gradient elution with ethyl acetate/hexane) is effective for isolating the product. Confirm purity via NMR (¹H/¹³C) and GCMS to detect residual solvents or unreacted starting materials .
Q. Which analytical techniques are most effective for structural characterization and purity assessment?
Methodological Answer:
- Structural Confirmation :
- NMR Spectroscopy : ¹H and ¹³C NMR can resolve the methoxyethyl, phenoxy, and isopropylamino groups. For example, the isopropylamino protons appear as a multiplet at δ 1.0–1.2 ppm, while aromatic protons resonate at δ 6.8–7.2 ppm .
- IR Spectroscopy : Key stretches include O-H (3200–3500 cm⁻¹), C-O (1100–1250 cm⁻¹), and N-H (3300 cm⁻¹) .
- Purity Analysis :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (0.1% TFA) to quantify impurities (<0.1%) .
Advanced Research Questions
Q. How can researchers evaluate the compound’s adrenolytic activity and receptor selectivity?
Methodological Answer:
- In Vitro Assays :
- Radioligand Binding : Test affinity for α- and β-adrenergic receptors using [³H]-dihydroalprenolol (β-receptors) or [³H]-prazosin (α₁-receptors) in isolated membranes. Compare IC₅₀ values to reference antagonists (e.g., propranolol) .
- Functional Assays : Measure cAMP production (for β-receptors) or calcium flux (for α₁-receptors) in transfected HEK293 cells .
- Selectivity Profiling : Screen against off-target receptors (e.g., serotonin, dopamine) to assess specificity. Use cheminformatics tools (e.g., molecular docking) to predict binding modes .
Q. How can stability and decomposition pathways be systematically studied under varying conditions?
Methodological Answer:
- Forced Degradation Studies :
- Thermal Stress : Heat at 40°C–60°C for 30 days (ICH Q1A guidelines). Monitor via HPLC for degradation products like free but-2-enedioic acid .
- Photolytic Stress : Expose to UV light (ICH Q1B) and analyze for photodegradants (e.g., oxidized phenoxy derivatives) .
- Hydrolytic Stress : Test in acidic (0.1M HCl), basic (0.1M NaOH), and neutral buffers at 70°C. Identify hydrolyzed products (e.g., cleaved methoxyethyl groups) via LC-MS .
Q. What strategies resolve contradictions in toxicological data (e.g., carcinogenicity vs. non-carcinogenicity)?
Methodological Answer:
- Comparative Toxicology :
- In Silico Tools : Use QSAR models (e.g., OECD Toolbox) to predict mutagenicity or carcinogenicity based on structural alerts (e.g., aromatic amines) .
- In Vitro Assays : Conduct Ames tests (bacterial reverse mutation) and micronucleus assays (mammalian cells) to validate genotoxicity .
- Dose-Response Studies : Perform acute toxicity tests (OECD 423) in rodents to establish LD₅₀ and NOAEL (No Observed Adverse Effect Level) .
Q. What methodologies are recommended for pharmacokinetic evaluation?
Methodological Answer:
- In Vivo Studies :
- LC-MS/MS Quantification : Develop a validated method for plasma samples. Use deuterated internal standards (e.g., d₇-propranolol) to minimize matrix effects .
- Bioavailability : Administer intravenously (IV) and orally (PO) to calculate absolute bioavailability (F = AUCₚₒ/AUCᵢᵥ × 100%). Monitor metabolites (e.g., O-demethylated derivatives) .
- Tissue Distribution : Use whole-body autoradiography or mass spectrometry imaging (MSI) to assess penetration into target tissues (e.g., cardiac muscle) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
